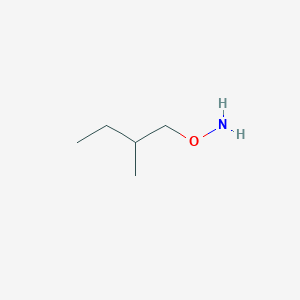
O-(2-methylbutyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-methylbutyl)hydroxylamine is an organic compound with the molecular formula C5H13NO. It is a hydroxylamine derivative where the hydroxylamine group is substituted with a 2-methylbutyl group. This compound is known for its versatility in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-(2-methylbutyl)hydroxylamine can be synthesized through the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method involves the use of tert-butyl N-hydroxycarbamate as a precursor, which undergoes O-alkylation to form the desired product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: O-(2-methylbutyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes and other nitrogen-containing derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in substitution reactions, particularly O-alkylation and O-arylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Palladium-catalyzed O-arylation reactions with aryl chlorides, bromides, and iodides are typical.
Major Products Formed:
Oxidation: Oximes and related nitrogen-containing compounds.
Reduction: Primary amines.
Substitution: O-arylhydroxylamines and other substituted hydroxylamines.
Scientific Research Applications
O-(2-methylbutyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of nitrogen-containing compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of O-(2-methylbutyl)hydroxylamine involves its reactivity as a nucleophile. The hydroxylamine group can participate in nucleophilic substitution reactions, forming new bonds with electrophilic centers. This reactivity is facilitated by the presence of the 2-methylbutyl group, which enhances the nucleophilicity of the hydroxylamine moiety .
Comparison with Similar Compounds
Hydroxylamine: The parent compound of O-(2-methylbutyl)hydroxylamine, known for its use in the synthesis of oximes and other nitrogen-containing compounds.
O-alkylhydroxylamines: Compounds where the hydroxylamine group is substituted with various alkyl groups.
O-arylhydroxylamines: Compounds where the hydroxylamine group is substituted with aryl groups.
Uniqueness: this compound is unique due to the presence of the 2-methylbutyl group, which imparts specific reactivity and steric properties. This makes it a valuable reagent in organic synthesis, particularly for the formation of sterically hindered nitrogen-containing compounds .
Properties
IUPAC Name |
O-(2-methylbutyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(2)4-7-6/h5H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPUHEXDZBLVJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
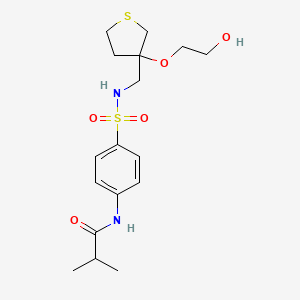
![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2366524.png)
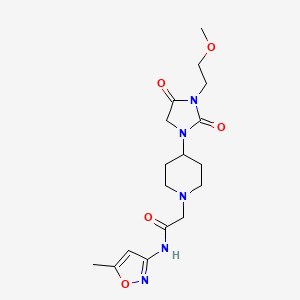
![2-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2366527.png)
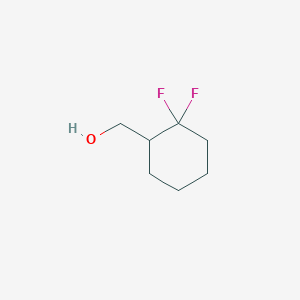

![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)
![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)
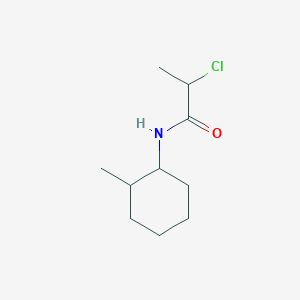
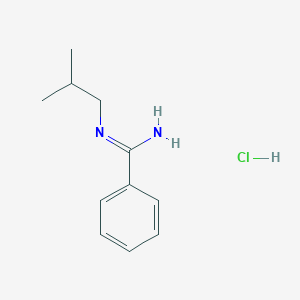
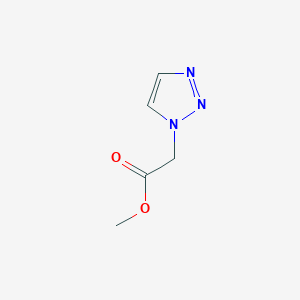

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366543.png)
![1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride](/img/structure/B2366545.png)
